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Compound of Interest

Compound Name:
6-Bromo-2-chloro-1,8-

naphthyridine

Cat. No.: B1345034 Get Quote

An In-depth Technical Guide to 6-Bromo-2-
chloro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 6-Bromo-2-chloro-1,8-naphthyridine, a heterocyclic compound of interest in

medicinal chemistry and materials science. Due to the limited availability of direct experimental

data for this specific molecule, this guide combines reported information with predicted

properties based on analogous compounds and established chemical principles.

Core Properties of 6-Bromo-2-chloro-1,8-
naphthyridine
6-Bromo-2-chloro-1,8-naphthyridine is a dihalogenated derivative of the 1,8-naphthyridine

scaffold. The presence of two distinct halogen atoms at positions 2 and 6 offers opportunities

for selective functionalization, making it a valuable building block in the synthesis of more

complex molecules.
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The physical properties of 6-Bromo-2-chloro-1,8-naphthyridine are summarized in the table

below. It is typically a solid at room temperature.[1]

Property Value Source/Comment

Appearance Yellow to brown powder [1]

Molecular Formula C₈H₄BrClN₂ [1]

Molecular Weight 243.49 g/mol [1]

Melting Point Not available

Data for the related isomer 8-

bromo-5-chloro-1,6-

naphthyridine is 127-128 °C.[1]

Boiling Point Not available
Expected to be high due to its

aromatic and polar nature.

Solubility Not available

Likely soluble in common

organic solvents like

dichloromethane, chloroform,

and dimethylformamide.

Sparingly soluble in alcohols

and insoluble in water.

Chemical and Spectroscopic Properties
The chemical properties are largely dictated by the electron-deficient nature of the 1,8-

naphthyridine ring and the reactivity of the C-Cl and C-Br bonds. The spectroscopic data

provided are predicted based on established principles and data from similar structures.

Property Description

IUPAC Name 6-bromo-2-chloro-1,8-naphthyridine

CAS Number 902837-40-5

SMILES Clc1cccc2ncc(Br)cn12

InChI Key KXSBJEOTLVRREX-UHFFFAOYSA-N
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Predicted Spectroscopic Data:

¹H NMR (in CDCl₃, 400 MHz): The proton NMR spectrum is expected to show four signals in

the aromatic region, corresponding to the four protons on the naphthyridine ring. The

chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and

halogen substituents.

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

H-3 7.4 - 7.6 d

H-4 8.1 - 8.3 d

H-5 8.2 - 8.4 d

H-7 8.8 - 9.0 d

¹³C NMR (in CDCl₃, 100 MHz): The carbon NMR spectrum will display eight distinct signals

for the carbon atoms of the naphthyridine core.

Carbon Predicted Chemical Shift (ppm)

C-2 150 - 152

C-3 122 - 124

C-4 138 - 140

C-4a 121 - 123

C-5 124 - 126

C-6 118 - 120

C-7 153 - 155

C-8a 155 - 157

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions typical for

aromatic C-H and C=C/C=N bonds.
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Wavenumber (cm⁻¹) Bond

3050 - 3150 Aromatic C-H stretching

1580 - 1620 C=C and C=N stretching

1000 - 1200 C-Cl stretching

550 - 750 C-Br stretching

Mass Spectrometry (Electron Ionization): The mass spectrum is expected to show a

characteristic isotopic pattern for a compound containing one bromine and one chlorine

atom. The molecular ion peak (M⁺) will appear as a cluster of peaks at m/z 242, 244, and

246, with relative intensities determined by the natural abundances of the bromine (⁷⁹Br,

⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) isotopes.[2] Fragmentation would likely involve the loss of

halogen atoms.[3]

Synthesis and Reactivity
The synthesis of the 6-Bromo-2-chloro-1,8-naphthyridine core can be achieved through

multi-step sequences, often starting from substituted pyridines. Common synthetic strategies

for the 1,8-naphthyridine skeleton include the Friedländer annulation and the Vilsmeier-Haack

reaction.[4][5]

The reactivity of 6-Bromo-2-chloro-1,8-naphthyridine is dominated by the susceptibility of the

carbon-halogen bonds to undergo nucleophilic substitution and cross-coupling reactions. The

C-Cl bond at the 2-position is generally more reactive towards nucleophilic attack than the C-Br

bond at the 6-position. This differential reactivity allows for selective functionalization.

Synthetic Workflow
A plausible synthetic approach to the 1,8-naphthyridine core is the Friedländer synthesis, which

involves the condensation of an o-aminopyridine aldehyde or ketone with a compound

containing an active methylene group.[6]
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General Workflow for 1,8-Naphthyridine Synthesis

Starting Materials

Reaction Product

2-Aminonicotinaldehyde

Friedländer Condensation

Active Methylene Compound

1,8-Naphthyridine Core

Click to download full resolution via product page

Caption: Friedländer synthesis of the 1,8-naphthyridine core.

Key Reactions and Experimental Protocols
The presence of two halogen atoms makes 6-Bromo-2-chloro-1,8-naphthyridine an ideal

substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-

Hartwig amination reactions. These reactions are pivotal in drug discovery for creating carbon-

carbon and carbon-nitrogen bonds, respectively.

The Suzuki coupling allows for the introduction of aryl, heteroaryl, or alkyl groups at the

chlorinated or brominated positions.
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Suzuki Cross-Coupling of 6-Bromo-2-chloro-1,8-naphthyridine

6-Bromo-2-chloro-1,8-naphthyridine
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Caption: Suzuki coupling for C-C bond formation.

Experimental Protocol: Suzuki Coupling (General Procedure)

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 6-
Bromo-2-chloro-1,8-naphthyridine (1.0 equiv.), the desired boronic acid or ester (1.2

equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium

carbonate (2.0 equiv.).

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

(e.g., dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC

or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature and dilute with water and

an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield the

desired coupled product.
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This reaction is instrumental for introducing primary or secondary amines to the naphthyridine

core, a common structural motif in biologically active molecules.

Buchwald-Hartwig Amination of 6-Bromo-2-chloro-1,8-naphthyridine

6-Bromo-2-chloro-1,8-naphthyridine
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Caption: Buchwald-Hartwig amination for C-N bond formation.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

Reaction Setup: To an oven-dried Schlenk tube, add 6-Bromo-2-chloro-1,8-naphthyridine
(1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a

suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong, non-nucleophilic base

(e.g., sodium tert-butoxide or cesium carbonate, 1.4 equiv.).

Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction by TLC or

LC-MS until the starting material is consumed.

Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl

acetate, and wash with water and brine. Dry the organic layer over anhydrous magnesium

sulfate and concentrate in vacuo.

Purification: Purify the crude product by flash chromatography on silica gel to obtain the

desired aminated 1,8-naphthyridine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1345034?utm_src=pdf-body-img
https://www.benchchem.com/product/b1345034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications and Future Directions
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in

numerous compounds with a wide range of biological activities, including antibacterial,

anticancer, and anti-inflammatory properties. The di-functionalized nature of 6-Bromo-2-
chloro-1,8-naphthyridine makes it a particularly attractive starting material for the construction

of libraries of novel compounds for drug discovery. Its potential also extends to materials

science, where the rigid, planar 1,8-naphthyridine system can be incorporated into organic

electronic materials.

Further research is needed to fully characterize the physical and chemical properties of 6-
Bromo-2-chloro-1,8-naphthyridine and to explore its utility in the synthesis of novel functional

molecules. The development of selective and efficient methods for the sequential

functionalization of the 2- and 6-positions will be crucial for unlocking the full potential of this

versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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